N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide
Overview
Description
N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound with the molecular formula C12H15N3O3 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further substituted with a pyrrolidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide typically involves the nitration of a suitable phenyl precursor followed by the introduction of the pyrrolidine and acetamide groups. One common synthetic route includes the following steps:
Nitration: The phenyl precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Pyrrolidine Substitution: The nitrated phenyl compound is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl derivative.
Acetylation: Finally, the pyrrolidinyl derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases such as sodium hydride (NaH).
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Hydroxylamine Derivatives: Formed through partial reduction of the nitro group.
Substituted Acetamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide: Unique due to the presence of both a nitro group and a pyrrolidine ring.
N-(5-nitro-2-phenyl)acetamide: Lacks the pyrrolidine ring, which may affect its biological activity.
N-(5-amino-2-pyrrolidin-1-ylphenyl)acetamide: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially improving its interaction with biological targets.
Properties
IUPAC Name |
N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)13-11-8-10(15(17)18)4-5-12(11)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZZEDGQXDPDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.